molecular formula C12H11BrN2 B11731949 (R)-(5-bromopyridin-2-yl)(phenyl)methanamine

(R)-(5-bromopyridin-2-yl)(phenyl)methanamine

Cat. No.: B11731949
M. Wt: 263.13 g/mol
InChI Key: QZJYXNOQPSAICI-GFCCVEGCSA-N
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Description

®-(5-bromopyridin-2-yl)(phenyl)methanamine is an organic compound with the molecular formula C12H11BrN2. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-bromopyridin-2-yl)(phenyl)methanamine typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.

    Grignard Reaction: The brominated pyridine is then subjected to a Grignard reaction with phenylmagnesium bromide to form the corresponding phenyl-substituted pyridine.

    Reductive Amination: The final step involves reductive amination, where the phenyl-substituted pyridine is reacted with an amine source in the presence of a reducing agent to form ®-(5-bromopyridin-2-yl)(phenyl)methanamine.

Industrial Production Methods

Industrial production of ®-(5-bromopyridin-2-yl)(phenyl)methanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(5-bromopyridin-2-yl)(phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitro compounds or carboxylic acids.

    Reduction: Reduced forms like primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

®-(5-bromopyridin-2-yl)(phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(5-bromopyridin-2-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(5-bromopyridin-2-yl)(phenyl)methanamine
  • ®-(5-chloropyridin-2-yl)(phenyl)methanamine
  • ®-(5-bromopyridin-2-yl)(methyl)methanamine

Uniqueness

®-(5-bromopyridin-2-yl)(phenyl)methanamine is unique due to its specific chiral configuration and the presence of both a bromine atom and a phenyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

(R)-(5-bromopyridin-2-yl)-phenylmethanamine

InChI

InChI=1S/C12H11BrN2/c13-10-6-7-11(15-8-10)12(14)9-4-2-1-3-5-9/h1-8,12H,14H2/t12-/m1/s1

InChI Key

QZJYXNOQPSAICI-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=NC=C(C=C2)Br)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)N

Origin of Product

United States

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